molecular formula C6H8F6O B14302353 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane CAS No. 112009-42-4

1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane

Cat. No.: B14302353
CAS No.: 112009-42-4
M. Wt: 210.12 g/mol
InChI Key: MTQQUECJVZNORG-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane typically involves the reaction of 1,2,3-trifluoropropanol with a suitable fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated ketones or acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Fluorinated ketones or acids.

    Reduction: Fluorinated alcohols or hydrocarbons.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane involves its interaction with molecular targets through fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A fluorinated alcohol with similar properties but different reactivity.

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct chemical behavior.

    Trifluoroacetone: A fluorinated ketone with different applications and reactivity.

Uniqueness

1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

112009-42-4

Molecular Formula

C6H8F6O

Molecular Weight

210.12 g/mol

IUPAC Name

1,2,3-trifluoro-2-(1,2,3-trifluoropropan-2-yloxy)propane

InChI

InChI=1S/C6H8F6O/c7-1-5(11,2-8)13-6(12,3-9)4-10/h1-4H2

InChI Key

MTQQUECJVZNORG-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)(OC(CF)(CF)F)F)F

Origin of Product

United States

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